molecular formula C14H14ClNO2S B3020121 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide CAS No. 1351659-81-8

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide

Cat. No.: B3020121
CAS No.: 1351659-81-8
M. Wt: 295.78
InChI Key: SWZFSXNVQQRFTP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Thiophene derivatives often undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Thiophene compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application, but it generally involves binding to specific proteins or receptors, leading to a biological response .

Comparison with Similar Compounds

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

    Other thiophene-based drugs: These include compounds with anticancer, antimicrobial, and antihypertensive properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can be tailored for various applications in research and industry.

Biological Activity

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₄ClNO₂S
  • Molecular Weight : 295.8 g/mol
  • CAS Number : 1351659-81-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in various biochemical pathways. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, which can lead to altered metabolic processes.
  • Receptor Binding : It may bind to specific receptors, thereby modulating signaling pathways that affect cell function and response.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory activity in several studies. For instance, its derivatives have been evaluated for their ability to reduce inflammation markers in cellular models. This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study assessed the effectiveness of this compound against various pathogens.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, highlighting its potential as an antimicrobial agent.
  • Evaluation of Anti-inflammatory Effects :
    • In a controlled experiment, the compound was tested on human fibroblast cells treated with pro-inflammatory cytokines.
    • The results showed a significant reduction in the production of inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound compared to untreated controls.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
SuprofenAnti-inflammatoryKnown for its analgesic properties in pain management.
ArticaineLocal anestheticUsed in dental procedures; exhibits thiophene-like structure.
Other ThiophenesVaries (antimicrobial, anticancer)Broad applications in pharmaceuticals due to diverse biological activities.

Synthesis and Applications

The synthesis of this compound typically involves condensation reactions common in thiophene chemistry. The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting inflammation and infections.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZFSXNVQQRFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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